molecular formula C11H14O2 B7731921 1-(2-Hydroxy-4,5-dimethylphenyl)propan-1-one CAS No. 5384-13-4

1-(2-Hydroxy-4,5-dimethylphenyl)propan-1-one

Cat. No.: B7731921
CAS No.: 5384-13-4
M. Wt: 178.23 g/mol
InChI Key: JQMFVNFIGSUPBI-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4,5-dimethylphenyl)propan-1-one is an organic compound with the molecular formula C11H14O2 It is characterized by the presence of a hydroxy group and two methyl groups on the phenyl ring, along with a propanone group

Properties

IUPAC Name

1-(2-hydroxy-4,5-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-10(12)9-5-7(2)8(3)6-11(9)13/h5-6,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMFVNFIGSUPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C(=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257537
Record name 1-(2-Hydroxy-4,5-dimethylphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5384-13-4
Record name 1-(2-Hydroxy-4,5-dimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5384-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Hydroxy-4,5-dimethylphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-4,5-dimethylphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Step 1: Preparation of the acylating agent (e.g., propanoyl chloride).

    Step 2: Reaction of the acylating agent with 2-hydroxy-4,5-dimethylbenzene in the presence of AlCl3.

    Step 3: Work-up and purification to obtain the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-4,5-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: HNO3 in sulfuric acid (H2SO4) for nitration; Br2 in acetic acid for bromination.

Major Products Formed:

    Oxidation: Formation of 1-(2-oxo-4,5-dimethylphenyl)propan-1-one.

    Reduction: Formation of 1-(2-hydroxy-4,5-dimethylphenyl)propan-1-ol.

    Substitution: Formation of 1-(2-hydroxy-4,5-dimethylphenyl)-3-nitropropan-1-one or 1-(2-hydroxy-4,5-dimethylphenyl)-3-bromopropan-1-one.

Scientific Research Applications

1-(2-Hydroxy-4,5-dimethylphenyl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4,5-dimethylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

    1-(2-Hydroxyphenyl)propan-1-one: Lacks the methyl groups on the phenyl ring.

    1-(4-Hydroxy-3,5-dimethylphenyl)propan-1-one: Has hydroxy and methyl groups in different positions on the phenyl ring.

    1-(2-Hydroxy-4-methylphenyl)propan-1-one: Contains only one methyl group on the phenyl ring.

Uniqueness: 1-(2-Hydroxy-4,5-dimethylphenyl)propan-1-one is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups may enhance its lipophilicity and affect its interaction with biological membranes and molecular targets.

Biological Activity

1-(2-Hydroxy-4,5-dimethylphenyl)propan-1-one, also known as a derivative of acetophenone, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H14OC_{11}H_{14}O and features a hydroxyl group attached to a dimethyl-substituted phenyl ring. This structure is significant as it influences the compound's interaction with biological systems.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment:

  • Cell Line Studies : The compound was tested on various cancer cell lines, including A549 (lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma). Results indicated a notable reduction in cell viability, particularly in Caco-2 cells, where a decrease of 39.8% was observed compared to untreated controls (p < 0.001) .
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. The compound's ability to modulate signaling pathways related to cell proliferation and survival is under investigation.

Table 1: Anticancer Activity Summary

Cell LineViability Reduction (%)p-value
A549Not significant-
Caco-239.8< 0.001

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • In Vitro Studies : The compound demonstrated significant antibacterial activity against multidrug-resistant strains. Minimum inhibitory concentrations (MICs) were established using standard protocols, showing effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Summary

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Studies

Several case studies have investigated the biological activity of similar compounds, providing insights into the mechanisms at play:

  • Cyclic Dipeptides : A study on cyclic dipeptides revealed that structural modifications significantly influenced their cytotoxicity against various cancer cell lines, suggesting that similar modifications might enhance the activity of this compound .
  • Thiazole Derivatives : Research on thiazole derivatives indicated that specific substitutions could lead to enhanced anticancer properties. This highlights the importance of chemical structure in determining biological activity .

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